molecular formula C9H9ClO B1356286 1-(2-Chloro-4-methylphenyl)ethan-1-one CAS No. 90649-68-6

1-(2-Chloro-4-methylphenyl)ethan-1-one

Cat. No. B1356286
CAS RN: 90649-68-6
M. Wt: 168.62 g/mol
InChI Key: MRYQHOMGPMPAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-methylphenyl)ethan-1-one, also known as methyl chloroacetophenone or MCA, is a chemical compound used in a variety of applications. It is a colorless liquid with a faint, pungent odor. MCA has been used in the synthesis of a range of compounds, including pharmaceuticals, dyes, and pigments. It is also used in the manufacture of insecticides, herbicides, and flame retardants. Furthermore, MCA has been studied for its potential uses in the medical field, such as in the treatment of cancer and other diseases.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used as a precursor in the synthesis of heterocyclic compounds, such as (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime. The synthesis involved a reaction with hydroxylamine hydrochloride in dry ethanol, leading to the formation of a new heterocycle with confirmed structure through nuclear magnetic resonance spectroscopy, single crystal X-ray, and elemental analysis (Abdel-Wahab et al., 2023).

QSAR Analysis and Antioxidant Activity

  • Derivatives of the compound have been investigated for their antioxidant activities. A QSAR-analysis was conducted to determine the parameters of the molecular structure of the derivatives, providing a theoretical basis for the design of new potential antioxidants. The study highlighted that factors such as polarization, dipole moment, lipophilicity, and energy parameters significantly influenced the antioxidant activity, offering insights for further research in antioxidant compound design (Drapak et al., 2019).

Structural and Crystallographic Studies

  • In the realm of crystallography, derivatives of 1-(2-Chloro-4-methylphenyl)ethan-1-one have been studied to understand their crystal structures and interactions. For instance, the crystal structures of two chalcones, including (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, were analyzed to understand their hydrogen-bonded chains and molecular interactions, providing valuable insights into the structural properties of these compounds (Girisha et al., 2016).

Pharmaceutical and Biological Applications

  • The compound and its derivatives have also shown potential in pharmaceutical and biological applications. For example, a study on the reductive dechlorination of methoxychlor and DDT by Eubacterium limosum, a human intestinal bacterium, under anaerobic conditions, highlighted the metabolic transformation of these compounds, shedding light on the metabolic fate of such substances in the human intestinal gut (Yim et al., 2008).

Theoretical Studies and Molecular Modeling

  • In theoretical chemistry, the compound has been involved in studies focusing on Schiff bases, where X-ray structures, DFT, molecular modeling, and ADMET studies were performed. These studies aimed at understanding the chemical properties, potential applications in enzyme inhibition, and therapeutic properties of the synthesized molecules, offering a comprehensive view of their chemical behavior and potential applications (Dege et al., 2021).

Future Directions

For more detailed information, you can refer to the provided source .

properties

IUPAC Name

1-(2-chloro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYQHOMGPMPAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292495
Record name 1-(2-Chloro-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-methylphenyl)ethan-1-one

CAS RN

90649-68-6
Record name 1-(2-Chloro-4-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90649-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4methylbenzonitrile (2.00 g, 13.19 mmol) in toluene (25 ml), was prepared at room temperature and 3M bromo methyl magnesium (13.2 ml, 39.68 mmol) in diethylether, 3M was added dropwise and the mixture then heated to reflux (100-110° C.) for 16 h. The mixture was then cooled to 0° C. and then adjusted to pH 2 with 2M aqueous HCl. The mixture was then heated to reflux as above for 2 h. The mixture was then basified with 2M NaOH to pH 11, extracted with EtOAc (100 ml), the organic phase dried over MgSO4 and then concentrated under reduced pressure. The crude product was then purified by column chromatography (0-10% EtOAc/Hexanes) to afford 1-(2-chloro-4-methylphenyl)ethanone as a pale yellow oil (1.60 g, 9.50 mmol, 72%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-methylphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-methylphenyl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-Chloro-4-methylphenyl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Chloro-4-methylphenyl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Chloro-4-methylphenyl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Chloro-4-methylphenyl)ethan-1-one

Citations

For This Compound
1
Citations
M Stadler, S Monticelli, T Seidel, D Luger… - Journal of Medicinal …, 2018 - ACS Publications
Subunit-selective modulation of γ-aminobutyric acid type A receptors (GABA A R) is considered to exert fewer side effects compared to unselective clinically used drugs. Here, the β2/3 …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.